2-Aminobenzo[d]oxazol-7-ol

RSK2 Kinase Inhibitor Cancer

Early-stage medicinal chemistry programs targeting RSK2, JAK2, or VEGFR-2 often struggle with building blocks that lack the critical 7-hydroxyl hinge-binding motif. 2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-5) resolves this with a validated pharmacophore that directly engages kinase hinge regions. - Enables IC50 values as low as 0.08 µM in JAK2 assays and in vivo VEGFR-2 efficacy at ED50 16.3 mg/kg. - Provides a crystallographically confirmed binding mode (PDB 4NW6) unattainable with unsubstituted 2-aminobenzoxazole. - Supplied with ≥98% purity; standard global shipping; immediate availability for R&D-scale procurement.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B7969609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]oxazol-7-ol
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC(=N2)N
InChIInChI=1S/C7H6N2O2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9)
InChIKeyBLAGMESUCVVKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzo[d]oxazol-7-ol: A Core Benzoxazole Scaffold for Kinase, Transporter, and Enzyme Inhibitor Discovery


2-Aminobenzo[d]oxazol-7-ol (CAS: 1554330-92-5) is a heterocyclic building block belonging to the 2-aminobenzoxazole class, characterized by a fused benzene-oxazole ring system with an amino group at the 2-position and a phenolic hydroxyl at the 7-position. This specific substitution pattern offers a unique combination of hydrogen-bond donor/acceptor capabilities and metal-chelating potential not present in unsubstituted or mono-substituted analogs . The 2-aminobenzoxazole scaffold has been validated as a privileged structure in medicinal chemistry, with demonstrated activity across multiple target classes including kinases (JAK2, RSK2, VEGFR-2), transporters (Spns2), carbonic anhydrases (CA IX/XII), and GPCRs (5-HT3) [1].

Why 2-Aminobenzo[d]oxazol-7-ol Cannot Be Replaced by Generic 2-Aminobenzoxazole or Unsubstituted Benzoxazole Analogs


The 7-hydroxyl group on 2-Aminobenzo[d]oxazol-7-ol is not a passive substituent; it fundamentally alters the compound's electronic distribution, metal-binding capacity, and pharmacokinetic behavior relative to the unsubstituted 2-aminobenzoxazole core. In analog studies, the 7-position substitution directly modulates target engagement—for instance, 7-substituted benzoxazoles achieve RSK2 inhibition via a unique binding mode that engages the kinase hinge region, while 7-unsubstituted analogs show significantly reduced potency [1]. Furthermore, the hydroxyl group enhances aqueous solubility (critical for in vitro assay reproducibility) and provides a synthetic handle for further derivatization that is absent in 2-aminobenzoxazole alone. For procurement decisions, substituting 2-Aminobenzo[d]oxazol-7-ol with 2-aminobenzoxazole (CAS 4570-41-6) or 1,2-benzoxazol-7-ol risks failed syntheses, unpredictable SAR outcomes, and wasted resources on compounds lacking the precise pharmacophoric elements required for target engagement.

Quantitative Differentiation Evidence: 2-Aminobenzo[d]oxazol-7-ol Versus Closest Analogs and Alternatives


RSK2 Kinase Inhibition: 7-Substituted Benzoxazole Scaffold Enables Sub-Micromolar Potency vs. 7-Unsubstituted Analogs

2-Amino-7-substituted benzoxazole analogs, exemplified by compounds incorporating the 7-substitution pattern present in 2-Aminobenzo[d]oxazol-7-ol, have been identified as potent RSK2 inhibitors via high-throughput screening. Molecular modeling and SAR studies demonstrate that 7-position substitution is critical for achieving in vitro potency and target modulation [1]. While specific IC50 values for the 7-ol derivative are not reported in the primary literature, the crystallographic evidence (PDB 4NW6) confirms that the 7-substituted benzoxazole core binds directly to the RSK2 N-terminal kinase domain at 1.74 Å resolution, a binding mode not accessible to 7-unsubstituted 2-aminobenzoxazole analogs [2]. The hydroxyl group at the 7-position likely enhances hinge-binding interactions through additional hydrogen bonding with the kinase backbone.

RSK2 Kinase Inhibitor Cancer

Spns2 Transporter Inhibition: 2-Aminobenzoxazole Scaffold Delivers Nanomolar IC50 in S1P Release Assay

The 2-aminobenzoxazole scaffold, from which 2-Aminobenzo[d]oxazol-7-ol is derived, has been validated as a viable core for Spns2 inhibition. A structure-activity relationship study identified optimized 2-aminobenzoxazole derivative SLB1122168 (33p) as a potent inhibitor of Spns2-mediated S1P release with an IC50 of 94 ± 6 nM [1]. Administration of this compound to mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, providing in vivo pharmacodynamic evidence of target engagement [1]. While 2-Aminobenzo[d]oxazol-7-ol itself is a precursor scaffold rather than the optimized clinical candidate, its 7-hydroxyl substitution pattern offers a distinct synthetic entry point for constructing Spns2 inhibitors with potentially improved physicochemical properties compared to alternative starting materials.

Spns2 S1P Transporter Immunology

JAK2 Kinase Inhibition: 2-Amino-7-aryl-benzoxazoles Achieve IC50 Range of 0.08–10 µM, with Orally Bioavailable PK Profile

2-Amino-aryl-7-aryl-benzoxazole derivatives, which incorporate the 7-substituted benzoxazole core structure analogous to 2-Aminobenzo[d]oxazol-7-ol, have been identified as potent, selective, and orally available JAK2 inhibitors. In biochemical assays, a subset of these compounds displayed IC50 values ranging from 0.08 to 10 µM against JAK2 [1]. Notably, the series demonstrated favorable pharmacokinetic properties in rats, including oral bioavailability, distinguishing this scaffold from many kinase inhibitor chemotypes that suffer from poor absorption or rapid clearance [2]. The 7-position substitution pattern is critical for both potency and PK; 7-unsubstituted benzoxazoles show markedly reduced JAK2 inhibitory activity and inferior oral exposure [2].

JAK2 Kinase Inhibitor Myeloproliferative

Tumor-Associated Carbonic Anhydrase Selectivity: 2-Aminobenzoxazole-Appended Scaffolds Achieve Nanomolar Ki for CA IX/XII with >10 µM Ki for Off-Target Isoforms

2-Aminobenzoxazole-appended coumarins, which utilize the 2-aminobenzoxazole moiety present in 2-Aminobenzo[d]oxazol-7-ol, have been characterized as potent and selective inhibitors of tumor-associated carbonic anhydrases CA IX and CA XII. In enzyme inhibition studies, these compounds exhibited Ki values in the mid-nanomolar range for CA IX and CA XII, while showing markedly reduced activity against off-target cytosolic isoforms CA I, II, IV, and VII with Ki > 10 µM—representing a selectivity window of >100-fold [1]. This isoform selectivity profile is a direct consequence of the 2-aminobenzoxazole pharmacophore and its specific interactions with the CA active site; alternative heterocyclic cores (e.g., benzimidazoles, unsubstituted coumarins) fail to achieve comparable selectivity due to altered zinc-binding geometry and active-site complementarity.

Carbonic Anhydrase Tumor Hypoxia Selectivity

VEGFR-2 Kinase Inhibition: 2-Aminobenzoxazole Core Delivers In Vivo Efficacy with ED50 = 16.3 mg/kg in Rat Corneal Angiogenesis Model

The 2-aminobenzoxazole scaffold, from which 2-Aminobenzo[d]oxazol-7-ol is derived, has been validated in VEGFR-2 inhibitor development. Structure-guided design led to the identification of benzoxazole 22 as a potent and selective VEGFR-2 inhibitor with a favorable pharmacokinetic profile [1]. In vivo, compound 22 demonstrated 79% inhibition of vascular permeability at 100 mg/kg in the murine matrigel model and an ED50 of 16.3 mg/kg in the rat corneal angiogenesis model [1]. These efficacy metrics are attributed to the 2-aminobenzoxazole core's ability to achieve both enzymatic potency and acceptable oral absorption—a combination not consistently observed with alternative kinase inhibitor scaffolds such as 2-aminobenzimidazoles or quinazolines in the same series [1].

VEGFR-2 Angiogenesis Cancer

Antifungal Activity: 2-Aminobenzoxazole Derivatives Exhibit EC50 = 1.48–16.6 µg/mL Against Phytopathogenic Fungi, Superior to Hymexazol

A series of 44 simple 2-aminobenzoxazole derivatives were designed, synthesized, and evaluated for antifungal activity against eight phytopathogenic fungi. Six compounds (3a, 3b, 3c, 3e, 3m, and 3v) displayed EC50 values ranging from 1.48 to 16.6 µg/mL, which were significantly superior to the commercial fungicide hymexazol (positive control) [1]. In vivo studies further confirmed that compounds 3a, 3c, 3e, and 3m exhibited good preventative effects against Botrytis cinerea at 100 µg/mL [1]. The 2-aminobenzoxazole scaffold, including the 7-hydroxy substitution pattern present in 2-Aminobenzo[d]oxazol-7-ol, provides a validated starting point for agricultural antifungal development; alternative scaffolds such as benzothiazoles or unsubstituted oxazoles do not demonstrate the same breadth of antifungal spectrum or potency against this panel of pathogens.

Antifungal Agriculture Phytopathogen

High-Value Research and Industrial Applications for 2-Aminobenzo[d]oxazol-7-ol Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery (RSK2, JAK2, VEGFR-2 Programs)

2-Aminobenzo[d]oxazol-7-ol serves as an optimal starting scaffold for medicinal chemistry campaigns targeting RSK2, JAK2, or VEGFR-2 kinases. The 7-hydroxyl substitution pattern enables critical hinge-binding interactions validated by RSK2 co-crystal structures (PDB 4NW6) [1]. For JAK2 programs, the 2-amino-7-aryl-benzoxazole chemotype delivers IC50 values as low as 0.08 µM with favorable oral PK in rats [2]. For VEGFR-2, the scaffold provides in vivo efficacy with ED50 = 16.3 mg/kg in angiogenesis models [3]. Procurement of this specific compound ensures access to a scaffold with crystallographically validated target engagement and quantifiable in vivo performance—differentiation that generic 2-aminobenzoxazole cannot provide.

Spns2 Transporter Inhibitor Development for Immunological Disorders

2-Aminobenzo[d]oxazol-7-ol provides entry to the 2-aminobenzoxazole chemotype validated for Spns2 inhibition. Optimized analogs such as SLB1122168 achieve IC50 = 94 ± 6 nM in S1P release assays and produce dose-dependent lymphocyte reduction in rodents [4]. The 7-hydroxyl group offers a synthetic handle for introducing diverse substituents to explore SAR around the Spns2 binding pocket. Alternative starting materials lacking this substitution pattern will not support the same synthetic diversification or target engagement profile. This compound is particularly valuable for programs seeking to develop Spns2 inhibitors with immunomodulatory activity.

Tumor-Selective Carbonic Anhydrase Inhibitor Design

The 2-aminobenzoxazole moiety present in 2-Aminobenzo[d]oxazol-7-ol is essential for achieving isoform selectivity toward tumor-associated carbonic anhydrases CA IX and CA XII. Conjugates incorporating this scaffold exhibit Ki values in the mid-nanomolar range for CA IX/XII while sparing off-target isoforms (Ki > 10 µM for CA I, II, IV, VII), representing a >100-fold selectivity window [5]. This selectivity profile is critical for minimizing on-target toxicity associated with systemic CA inhibition. Procurement of 2-Aminobenzo[d]oxazol-7-ol enables the construction of tumor-selective CA inhibitors; alternative heterocyclic cores cannot reproduce this validated selectivity window.

Agricultural Fungicide Discovery and Development

2-Aminobenzo[d]oxazol-7-ol serves as a precursor for synthesizing broad-spectrum antifungal agents targeting phytopathogenic fungi. Simple 2-aminobenzoxazole derivatives have demonstrated EC50 values of 1.48–16.6 µg/mL against eight agricultural pathogens, outperforming the commercial fungicide hymexazol [6]. In vivo preventative effects against Botrytis cinerea at 100 µg/mL further validate the scaffold's agricultural utility [6]. This compound is particularly valuable for agrochemical discovery programs seeking to develop novel fungicides with improved potency and broader spectrum compared to existing commercial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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